molecular formula C9H6BrClS B6253785 3-(bromomethyl)-6-chloro-1-benzothiophene CAS No. 20896-08-6

3-(bromomethyl)-6-chloro-1-benzothiophene

Cat. No. B6253785
CAS RN: 20896-08-6
M. Wt: 261.6
InChI Key:
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Description

The compound “3-(bromomethyl)-6-chloro-1-benzothiophene” belongs to the class of organic compounds known as benzothiophenes, which are aromatic heterocyclic compounds containing a benzene fused to a thiophene ring .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, bromomethyl compounds can generally be synthesized via an α-bromination of carbonyl compounds . The reaction involves the use of molecular bromine or copper(II) bromide .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-6-chloro-1-benzothiophene involves the bromination of 6-chloro-1-benzothiophene followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "6-chloro-1-benzothiophene", "Bromine", "Sodium hydroxide", "Formaldehyde", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 6-chloro-1-benzothiophene (1.0 g) in acetic acid (10 mL) and add bromine (1.2 mL) dropwise with stirring at room temperature.", "Step 2: After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Step 3: Add sodium hydroxide (10% w/v, 10 mL) to the reaction mixture and stir for 10 minutes.", "Step 4: Extract the product with dichloromethane (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain 6-chloro-3-bromobenzothiophene as a yellow solid (1.5 g, 87%).", "Step 6: Dissolve 6-chloro-3-bromobenzothiophene (1.0 g) in acetic acid (10 mL) and add formaldehyde (0.5 mL) dropwise with stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Step 8: Add sodium acetate (10% w/v, 10 mL) to the reaction mixture and stir for 10 minutes.", "Step 9: Extract the product with dichloromethane (3 x 10 mL) and dry the organic layer over anhydrous sodium sulfate.", "Step 10: Concentrate the organic layer under reduced pressure to obtain 3-(bromomethyl)-6-chloro-1-benzothiophene as a yellow solid (0.8 g, 68%)." ] }

CAS RN

20896-08-6

Molecular Formula

C9H6BrClS

Molecular Weight

261.6

Purity

95

Origin of Product

United States

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